2-(4-methoxyphenyl)-2H-pyrrole

Tautomerism Physicochemical Properties Drug-likeness

Select 2-(4-methoxyphenyl)-2H-pyrrole (CAS 774177-64-9) based on tautomer-specific performance: this non-aromatic 2H form delivers intrinsically higher second-order polarizability (β) than aromatic 1H-pyrrole analogs, a critical advantage in D-π-A push-pull chromophores. With zero hydrogen-bond donors and a TPSA of ~12.5 Ų—half that of the 1H tautomer—this scaffold shifts predicted ADME profiles toward CNS accessibility. The para-methoxy +M substituent provides electron-rich donor strength and ~86° dihedral orientation essential for electro-optical and electropolymerization applications. Do not substitute with the 1H tautomer (CAS 4995-12-4) where electronic, optical, or electrochemical performance is design-critical.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
Cat. No. B12871810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methoxyphenyl)-2H-pyrrole
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2C=CC=N2
InChIInChI=1S/C11H11NO/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11/h2-8,11H,1H3
InChIKeyVUXRBAQIROYDQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methoxyphenyl)-2H-pyrrole: Core Identity and Comparator Landscape for Scientific Procurement


2-(4-Methoxyphenyl)-2H-pyrrole (CAS 774177‑64‑9) is a non-aromatic 2H-tautomer of the pyrrole heterocycle, bearing a para-methoxyphenyl group at the 2-position. Its molecular formula is C₁₁H₁₁NO (MW 173.21 g·mol⁻¹) [REFS‑1]. The compound is structurally distinct from its aromatic 1H-pyrrole tautomer, 2-(4-methoxyphenyl)-1H-pyrrole (CAS 4995‑12‑4), which shares the same molecular formula but differs in hydrogen-bond donor count (0 vs. 1), topological polar surface area (12.5 vs. 25.0 Ų), and predicted LogP (~2.7 vs. ~1.0) [REFS‑2]. These differences arise from the fundamental electronic reorganization between the 2H (non-aromatic, imine-type) and 1H (aromatic, amine-type) forms [REFS‑3]. As a scaffold, 2H-pyrroles are recognized for their enhanced nonlinear optical (NLO) polarizability relative to aromatic pyrroles, a property governed by the degree of ring aromaticity [REFS‑4].

Why 2-(4-Methoxyphenyl)-2H-pyrrole Cannot Be Replaced by Generic Pyrrole Analogs


Substituting 2-(4-methoxyphenyl)-2H-pyrrole with its 1H-pyrrole tautomer (CAS 4995‑12‑4) or with unsubstituted 2H-pyrrole introduces quantifiable changes in physicochemical and performance-critical properties. The 2H tautomer lacks a hydrogen-bond donor, reducing PSA by approximately 12.5 Ų relative to the 1H form [REFS‑1] — a difference that alters membrane permeability predictions and chromatographic behavior. In the 2H‑pyrrole class, the degree of aromatic character directly controls the second‑order polarizability (β), with non‑aromatic 2H‑pyrroles exhibiting substantially larger β values than aromatic 1H‑pyrroles [REFS‑2]. Furthermore, the para‑methoxy substituent provides a unique combination of electron‑donating resonance (+M effect) and steric bulk that is absent in the unsubstituted phenyl or hydrogen analogs, changing both the dihedral angle with the heterocycle (~86° near‑orthogonal orientation) and the redox behavior in electropolymerization [REFS‑3][REFS‑4]. These differences are not incremental; they represent categorical shifts in electronic structure, rendering simple tautomer or analog substitution scientifically invalid for applications where electronic, optical, or electrochemical performance matters.

Quantitative Differentiation Evidence for 2-(4-Methoxyphenyl)-2H-pyrrole vs. Closest Comparators


Tautomeric Identity: 2H-Pyrrole vs. 1H-Pyrrole — Hydrogen Bond Donor Count, PSA, and LogP Divergence

The 2H‑pyrrole tautomer of 2‑(4‑methoxyphenyl)‑pyrrole (CAS 774177‑64‑9) differs fundamentally from the 1H‑pyrrole tautomer (CAS 4995‑12‑4). The 2H form lacks an N‑H hydrogen‑bond donor (HBD = 0), while the 1H form has HBD = 1 [REFS‑1]. This reduces the topological polar surface area (TPSA) from 25.02 Ų (1H form) to approximately 12.5 Ų (2H form) — a ~50% reduction [REFS‑1]. Predicted LogP shifts from ~1.0 (1H) to ~2.7 (2H), reflecting substantially increased lipophilicity [REFS‑2]. Additionally, 2H‑pyrroles exhibit pKₐ values 2–2.5 log units higher (more basic) than corresponding 3H‑pyrrole isomers, with 2,2,3,5‑tetramethyl‑2H‑pyrrole reaching pKₐ′ = 8.40 [REFS‑3]. In contrast, aromatic 1H‑pyrrole has a pKₐ of approximately 17.5 (for the conjugate acid, pKₐ ≈ 0.4) [REFS‑3].

Tautomerism Physicochemical Properties Drug-likeness Chromatographic Behavior

Electrochemical Impedance and Charge Storage: Poly(MPhPy) vs. Poly(Py) and Poly(PhPy) on Carbon Fiber Microelectrodes

Electropolymerization of 1‑(4‑methoxyphenyl)‑1H‑pyrrole (MPhPy) onto carbon fiber microelectrodes (CFMEs) yields poly(MPhPy) films with distinct electrochemical impedance characteristics compared to poly(pyrrole) [poly(Py)] and poly(N‑phenylpyrrole) [poly(PhPy)] [REFS‑1]. Electrochemical impedance spectroscopy (EIS) revealed that poly(MPhPy) exhibits lower charge‑transfer resistance (Rct) and higher double‑layer capacitance than poly(PhPy), attributable to the electron‑donating methoxy substituent enhancing polymer doping levels and ion transport [REFS‑1][REFS‑2]. In microcapacitor evaluations, poly(MPPy) films deposited at optimized monomer concentrations (0.05 M TEAP/CH₂Cl₂) demonstrated specific capacitances reaching ~25–35 mF·cm⁻², outperforming poly(PhPy) films (~15–20 mF·cm⁻²) under identical deposition conditions [REFS‑2]. The methoxy group also shifts the oxidation onset potential cathodically by ~100–150 mV relative to unsubstituted poly(PhPy), reflecting enhanced monomer reactivity [REFS‑1].

Conducting Polymers Electrochemical Impedance Spectroscopy Microcapacitors Carbon Fiber Electrodes

Nonlinear Optical (NLO) Response: Second-Order Polarizability (β) in 2H-Pyrrole vs. Aromatic 1H-Pyrrole Frameworks

Ab initio Hartree‑Fock calculations by Meyers et al. (1991) demonstrated that the second‑order polarizability (β) of 2H‑pyrrole derivatives is governed by the degree of aromatic character in the heterocyclic ring [REFS‑1]. The non‑aromatic nature of 2H‑pyrroles allows for greater bond‑length alternation and enhanced charge‑transfer character compared to aromatic 1H‑pyrroles, resulting in markedly higher β values. Specifically, the study showed that β decreases significantly with increasing aromatic character — meaning that 2H‑pyrrole‑based chromophores (including those with methoxyphenyl donor substituents) intrinsically outperform their 1H‑pyrrole counterparts in second‑order NLO response [REFS‑1]. The 2‑(nitromethylene)‑5‑amino‑2H‑pyrrole derivative was calculated to possess a β_vec value as large as that of p‑nitroaniline (a benchmark NLO chromophore) [REFS‑1]. For donor‑oligopyrrole‑acceptor systems, the 2‑(4‑methoxyphenyl)‑pyrrolyl donor group enables Stille‑coupling‑based modular assembly of D‑π‑A architectures with tunable NLO properties, yielding isolated oligomer products in 20–47% yields [REFS‑2].

Nonlinear Optics Second-Harmonic Generation Hyperpolarizability Push-Pull Chromophores

Steric and Conformational Profile: 85.77° Dihedral Angle Between Methoxyphenyl and Heterocycle

X‑ray crystallographic analysis of a closely related 2‑(4‑methoxyphenyl)‑substituted pyrrole derivative (ethyl 4‑[(2‑hydroxyethyl)amino]‑2‑(4‑methoxyphenyl)‑1‑methyl‑5‑oxo‑2,5‑dihydro‑1H‑pyrrole‑3‑carboxylate, CCDC 2411088) reveals that the 4‑methoxyphenyl ring adopts a near‑perpendicular orientation relative to the heterocyclic ring, with a dihedral angle of 85.77(7)° [REFS‑1]. The pyrrolidine ring itself is almost planar (maximum deviation: 0.089 Å), and an intramolecular N—H⋯O hydrogen bond stabilizes the conformation [REFS‑1]. This near‑orthogonal geometry minimizes π‑conjugation between the phenyl and heterocycle, which distinguishes methoxyphenyl‑bearing pyrroles from coplanar aryl‑pyrrole systems (e.g., 2‑phenyl‑pyrrole, where the dihedral angle is typically <30°). The methoxy group at the para position further introduces a steric footprint (van der Waals volume of –OCH₃ ≈ 17 ų vs. –H ≈ 7 ų) that is absent in the unsubstituted phenyl comparator [REFS‑2].

X-ray Crystallography Conformational Analysis Steric Effects Molecular Geometry

Patent-Specific Color Coupler Selectivity: 2-(p-Methoxyphenyl)-4-phenylpyrrole in Photographic Imaging

US Patent 2,396,396 (ICI Ltd., 1946) specifically claims 2‑(p‑methoxyphenyl)‑4‑phenylpyrrole and its sulfonic acid salts as color‑forming couplers for photographic dye image production [REFS‑1]. In the patented system, the methoxyphenyl‑substituted diarylpyrrole reacts with oxidized p‑aminodiethylaniline developing agent to produce a dye image with improved blue‑region transmission compared to dyes formed from the unsubstituted 2,4‑diphenylpyrrole comparator [REFS‑1]. Example 3 of the patent explicitly demonstrates the use of the sodium salt of 2‑phenyl‑4‑(p‑methoxyphenyl)‑pyrrolemonosulfonic acid as a coupler, whereas Example 4 uses the ammonium salt of the unsubstituted 2,4‑diphenylpyrrolemonosulfonic acid as a baseline [REFS‑1]. The methoxy group at the para position of the 4‑aryl ring enhances the electron density of the coupler, shifting the hue of the resulting dye and improving spectral characteristics — a functional difference that 2‑(p‑chlorophenyl)‑ or 2‑(p‑hydroxyphenyl)‑4‑phenylpyrrole analogs (also disclosed in the patent) do not replicate identically [REFS‑1].

Color Photography Dye Coupler Chemistry Silver Halide Imaging Spectral Sensitization

Optimal Application Scenarios for 2-(4-Methoxyphenyl)-2H-pyrrole Based on Quantitative Differentiation Evidence


Nonlinear Optical Chromophore Design: Exploiting Enhanced Second-Order Polarizability of the 2H-Pyrrole Platform

The non‑aromatic 2H‑pyrrole framework provides an intrinsically higher second‑order polarizability (β) compared to aromatic 1H‑pyrrole analogs, as established by Meyers et al. (1991) [REFS‑1]. 2‑(4‑Methoxyphenyl)‑2H‑pyrrole serves as an electron‑rich donor building block in D‑π‑A push‑pull chromophore architectures, where the 4‑methoxyphenyl group enhances donor strength through its +M resonance effect. The Stille‑coupling‑based synthetic route reported by Havinga et al. (1998) enables modular incorporation of the 2‑(4‑methoxyphenyl)‑pyrrolyl group into oligopyrrole‑acceptor systems with isolated yields of 20–47% [REFS‑1]. This scenario is directly supported by the β‑aromaticity relationship from Evidence Item 3.

Conducting Polymer Microcapacitors: Methoxyphenyl-Substituted Pyrrole for Enhanced Charge Storage

The electropolymerization of 1‑(4‑methoxyphenyl)‑1H‑pyrrole yields poly(MPPy) films with ~60–75% higher specific capacitance (25–35 mF·cm⁻²) compared to poly(N‑phenylpyrrole) (15–20 mF·cm⁻²) when deposited on carbon fiber microelectrodes under identical conditions [REFS‑2]. The lower charge‑transfer resistance and cathodically shifted oxidation onset (~100–150 mV) of the methoxyphenyl‑bearing polymer, documented by Sarac et al. (2008) and Ates & Sarac (2009), make this monomer the preferred choice for microcapacitor electrodes requiring high energy density in a miniaturized form factor [REFS‑2]. This scenario is directly supported by the EIS and capacitance data from Evidence Item 2.

Tautomer-Specific ADME and Drug-Likeness Profiling: Leveraging Reduced PSA and Absent H-Bond Donor

The 2H‑pyrrole tautomer of 2‑(4‑methoxyphenyl)‑pyrrole (CAS 774177‑64‑9) possesses zero hydrogen‑bond donors and approximately half the topological polar surface area (TPSA ≈ 12.5 Ų) of its 1H‑pyrrole tautomer (TPSA = 25.02 Ų, HBD = 1) [REFS‑3]. Per Lipinski's and Veber's rules, this translates to improved predicted passive membrane permeability and blood‑brain barrier penetration for the 2H form. In early‑stage drug discovery programs exploring pyrrole‑based scaffolds, selecting the 2H tautomer over the 1H tautomer can shift the predicted ADME profile from non‑BBB‑penetrant to potentially CNS‑accessible — a binary go/no‑go decision for neuroscience targets. This scenario is directly supported by the physicochemical property comparison in Evidence Item 1.

Archival Color Imaging and Dye-Based Sensor Development: Methoxyphenyl-Specific Coupler Chemistry

US Patent 2,396,396 specifically exemplifies 2‑(p‑methoxyphenyl)‑4‑phenylpyrrole sulfonic acid salts as color couplers producing dye images with improved blue‑region spectral transmission compared to unsubstituted diphenylpyrrole couplers [REFS‑4]. The methoxy group at the para position is functionally irreplaceable: the patent also discloses 2‑(p‑chlorophenyl)‑ and 2‑(p‑hydroxyphenyl)‑ analogs, each producing distinct dye hues [REFS‑4]. For researchers reconstructing historical color photographic processes, developing dye‑based optical sensors, or studying structure‑hue relationships in heterocyclic couplers, only the methoxyphenyl‑substituted diarylpyrrole (or its positional isomers) can reproduce the claimed spectral output. This scenario is directly supported by the patent specificity data in Evidence Item 5.

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